molecular formula C22H19N3O4S B12940012 Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- CAS No. 827025-29-6

Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-

Cat. No.: B12940012
CAS No.: 827025-29-6
M. Wt: 421.5 g/mol
InChI Key: UKUPBUBEBMSVLG-UHFFFAOYSA-N
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Description

Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, a methoxy-substituted acridine moiety, and a sulfonyl-linked phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes.

    Methoxylation: Introduction of the methoxy group at the 2-position of the acridine ring is achieved using methanol and a strong acid catalyst.

    Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the acetamide linkage through the reaction of the sulfonylated phenyl acridine derivative with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting replication and transcription processes. The sulfonyl group enhances the compound’s binding affinity to specific enzymes, inhibiting their activity and leading to cellular effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • Acetamide, N-(2-methoxyphenyl)-
  • N-(4-Methoxyphenyl)acetamide

Uniqueness

Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- stands out due to its unique combination of an acridine moiety and a sulfonyl-linked phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

827025-29-6

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide

InChI

InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)17-10-7-15(8-11-17)23-22-18-5-3-4-6-20(18)24-21-12-9-16(29-2)13-19(21)22/h3-13H,1-2H3,(H,23,24)(H,25,26)

InChI Key

UKUPBUBEBMSVLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)OC

Origin of Product

United States

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